
6-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to the benzoimidazole core. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with cyanogen bromide to form the cyano intermediate, which is then subjected to sulfonation using chlorosulfonic acid. The final step involves the methylation of the sulfonamide group using dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoimidazole derivatives.
Applications De Recherche Scientifique
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The cyano group may interact with nucleophilic residues, while the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide: Lacks the chloro group.
6-Chloro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the cyano group.
6-Chloro-2-cyano-1H-benzo[d]imidazole: Lacks the sulfonamide group.
Uniqueness
6-Chloro-2-cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, cyano, and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88422-22-4 |
|---|---|
Formule moléculaire |
C10H9ClN4O2S |
Poids moléculaire |
284.72 g/mol |
Nom IUPAC |
6-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-5-7(11)3-4-8(9)13-10(15)6-12/h3-5H,1-2H3 |
Clé InChI |
BEZGISVDTFOPKY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


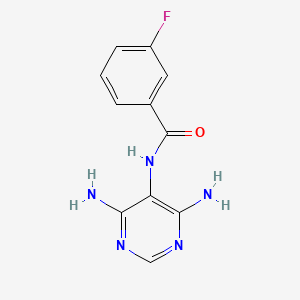
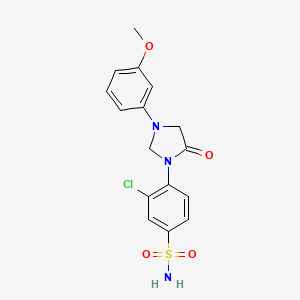

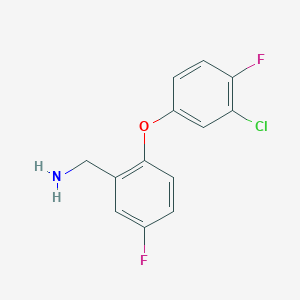
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
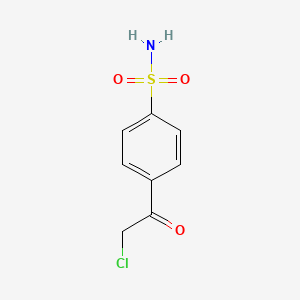
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
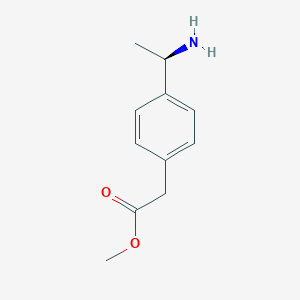



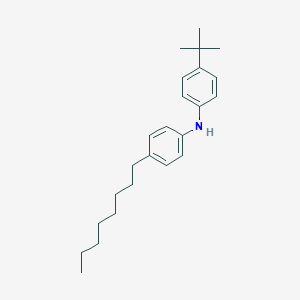
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)
